N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide
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Overview
Description
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with acetyl, hydroxy, and propyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide typically involves the acylation of 4-acetyl-3-hydroxy-2-propylphenylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of 4-acetyl-3-keto-2-propylphenylacetamide.
Reduction: Formation of 4-acetyl-3-hydroxy-2-propylphenylmethanol.
Substitution: Formation of N1-(4-acetyl-3-hydroxy-2-propylphenyl)alkylacetamide.
Scientific Research Applications
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-acetyl-3-hydroxyphenyl)acetamide
- N1-(4-acetyl-2-propylphenyl)acetamide
- N1-(3-hydroxy-2-propylphenyl)acetamide
Uniqueness
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is unique due to the specific combination of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
69049-54-3 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide |
InChI |
InChI=1S/C13H17NO3/c1-4-5-11-12(14-9(3)16)7-6-10(8(2)15)13(11)17/h6-7,17H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
LTLVDDLKVWMGQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)NC(=O)C |
Origin of Product |
United States |
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